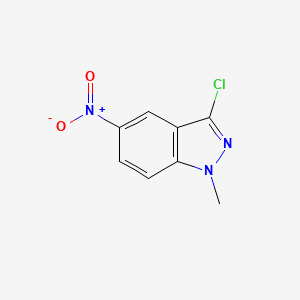

3-chloro-1-methyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWWRNXXKVIRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286724 | |

| Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-24-8 | |

| Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74209-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 Methyl 5 Nitro 1h Indazole and Its Analogues

Direct Synthesis Pathways to 3-Chloro-1-methyl-5-nitro-1H-indazole

The most direct route to this compound involves a two-step process starting from 5-nitroindazole (B105863). The first step is the chlorination of the indazole ring, followed by N-alkylation to introduce the methyl group.

The initial precursor, 3-chloro-5-nitro-1H-indazole, is synthesized from 5-nitroindazole. In a typical procedure, 5-nitroindazole is treated with sodium hydroxide (B78521) in water, and the resulting solution is cooled before the slow addition of a sodium hypochlorite (B82951) solution. chemicalbook.com This reaction proceeds at 0 °C for several hours. After an acidic workup and purification, 3-chloro-5-nitro-1H-indazole can be obtained in high yield (e.g., 92%). chemicalbook.com The synthesis of the 5-nitroindazole starting material can itself be accomplished through the diazotization of 2-methyl-4-nitroaniline (B30703) using sodium nitrite (B80452) in acetic acid. chemicalbook.com

N-Alkylation Strategies from Substituted Indazoles

With 3-chloro-5-nitro-1H-indazole in hand, the final step is the introduction of the methyl group onto the indazole nitrogen. This is achieved through N-alkylation. The direct alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 substituted isomers, as the 1H-indazole tautomer is in equilibrium with the 2H-tautomer. d-nb.infonih.govbeilstein-journals.org The regioselectivity of the reaction is influenced by factors such as the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. d-nb.infonih.gov

In a documented synthesis of this compound, the N-methylation is achieved by first treating a solution of 3-chloro-5-nitroindazole in acetone (B3395972) with potassium hydroxide. nih.gov After a brief period, methyl iodide is added dropwise to the reaction mixture. nih.gov The reaction proceeds to completion, and after extraction and purification by column chromatography, the target compound, this compound, is isolated. nih.gov The structure of the resulting N-1 methylated product has been unequivocally confirmed by single-crystal X-ray analysis. nih.gov A similar strategy has been employed to synthesize the N-1 allyl analogue using allyl bromide as the alkylating agent. nih.gov

Table 1: Direct Synthesis of this compound This table is interactive and can be sorted by clicking on the headers.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|

Advanced Synthetic Approaches for Indazole Core Structures Relevant to this compound

Beyond the direct functionalization of pre-existing indazole rings, numerous advanced methods have been developed to construct the indazole core itself. These methods are crucial for creating a diverse range of analogues.

Nucleophilic Aromatic Substitution (SNAr)-Terminated Cyclization Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming aromatic C-N bonds, particularly on electron-deficient rings. wikipedia.orgmasterorganicchemistry.com This strategy has been harnessed to create the indazole ring through an intramolecular cyclization. An efficient route to substituted 1-aryl-5-nitro-1H-indazoles, which are structurally related to the target compound, employs this methodology. mdpi.comnih.gov The process begins with the formation of arylhydrazones from arylhydrazines and appropriately substituted carbonyl compounds (e.g., an acetophenone (B1666503) bearing a fluorine atom at the C2 position and a nitro group at the C5 position). mdpi.comnih.govresearchgate.net Subsequent deprotonation of the hydrazone with a base generates a nucleophile that attacks the ortho-fluorine atom, leading to ring closure via an intramolecular SNAr reaction to form the indazole core in good yields (45–90%). mdpi.comnih.gov The presence of the electron-withdrawing nitro group is crucial for activating the ring toward this nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

This SNAr-terminated cyclization is not limited to hydrazones. A similar approach using C₆F₅-substituted formazans has been shown to undergo facile cyclization upon deprotonation to yield arylazoindazoles. acs.org

One-Pot Domino Processes for Indazole Ring Formation

To improve efficiency and reduce waste, many synthetic procedures are designed as one-pot or domino (cascade) reactions, where multiple transformations occur in a single reaction vessel. researchgate.net The SNAr-terminated cyclization described above has been successfully modified into a one-pot domino process. mdpi.comnih.govresearchgate.net For the synthesis of 1-aryl-3-methyl-5-nitro-1H-indazoles, this involves the initial formation of the arylhydrazone followed by in-situ deprotonation and SNAr cyclization, providing the final product in high yields (73–96%) without the need to isolate intermediates. mdpi.comnih.govresearchgate.net

Other one-pot methods for indazole synthesis include the copper-catalyzed amination of 2-haloacetophenones with a hydrazine, followed by an intramolecular dehydration-cyclization to yield the indazole product. chemicalbook.com These domino processes represent a highly efficient means of accessing complex indazole structures from simpler starting materials in a single operation. mdpi.comnih.gov

1,3-Dipolar Cycloaddition Reactions for Accessing Functionalized Indazoles

The 1,3-dipolar cycloaddition is a versatile pericyclic reaction used to construct five-membered heterocyclic rings. youtube.com This reaction has been applied to the synthesis of the indazole skeleton. One novel approach describes the reaction of in-situ generated nitrile imines (as the 1,3-dipole) with benzyne (B1209423) (as the dipolarophile). nih.gov This [3+2] cycloaddition is rapid and affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.gov

Another application involves the reaction between α-substituted α-diazomethylphosphonates and arynes, which can be tuned to produce either 3-substituted 1H-indazoles or 3,3-disubstituted 3H-indazole-3-phosphonates. acs.org This method provides access to indazoles functionalized at the 3-position. Furthermore, 1,3-dipolar cycloadditions have been used to functionalize the indazole ring itself, as demonstrated in the synthesis of new heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole, showcasing the utility of this reaction for creating complex analogues. nih.gov

Catalytic Methods in Indazole Synthesis, including Click Chemistry Applications

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of indazoles has benefited significantly from transition-metal catalysis. For example, catalyst systems based on Rhodium(III) and Copper(II) have been developed to mediate the sequential C–H bond activation and intramolecular annulation of substrates like ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov Copper-catalyzed intramolecular Ullmann-type reactions are also a key strategy for the cyclization step in forming the indazole ring from hydrazone precursors. thieme-connect.com

Among the most powerful catalytic methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." orgchemres.orgrsc.org This reaction is prized for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole isomer), and tolerance of a wide range of functional groups. This method has been specifically applied to create derivatives of 3-chloro-6-nitro-1H-indazole. nih.gov In this work, an alkyne-functionalized indazole was reacted with various organic azides in the presence of a copper(I) catalyst. This click chemistry approach allowed for the clean and high-yielding (82-90%) synthesis of novel 1,2,3-triazole-linked indazole derivatives, overcoming issues of regioisomer separation that can plague other cycloaddition methods. nih.gov

Table 2: Advanced and Catalytic Methods for Indazole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Method | Key Transformation | Catalyst/Reagents | Relevance | Reference(s) |

|---|---|---|---|---|

| SNAr-Terminated Cyclization | Intramolecular C-N bond formation | Base (e.g., K₂CO₃, NaH) | Forms nitro-substituted indazole core | mdpi.com, researchgate.net, nih.gov |

| One-Pot Domino Process | Arylhydrazone formation and SNAr cyclization | Base (e.g., K₂CO₃) | Efficient synthesis of 1-aryl-5-nitro-1H-indazoles | mdpi.com, researchgate.net, nih.gov |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a 1,3-dipole and dipolarophile | Nitrile imines/benzyne | Access to functionalized indazoles | nih.gov, acs.org |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition | Cu(I) salt (e.g., CuI) | Regioselective functionalization of indazoles | nih.gov, orgchemres.org |

| Transition-Metal Catalysis | C-H activation / Annulation | Rh(III)/Cu(II) salts | Alternative catalytic routes to the indazole core | nih.gov |

Regioselective Functionalization Strategies on the Indazole Scaffold

The introduction of various functional groups at the C3-position of the 1-methyl-5-nitro-1H-indazole core is a key step in the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

The installation of a halogen atom, particularly chlorine, at the C3-position of the indazole ring serves as a versatile handle for subsequent cross-coupling reactions. A common and effective method for the synthesis of this compound involves the N-methylation of 3-chloro-5-nitroindazole. nih.gov This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base like potassium hydroxide in a polar aprotic solvent like acetone. nih.gov The crystal structure of the resulting compound, C8H6ClN3O2, confirms the placement of the methyl group at the N1 position. nih.gov An analogous procedure using allyl bromide has also been reported to yield 1-allyl-3-chloro-5-nitro-1H-indazole. nih.gov

Direct halogenation of the indazole C3-position is also a viable strategy. chim.it While various methods exist for the halogenation of indazoles, including the use of N-halosuccinimides or hypervalent iodine reagents, the choice of reagent and conditions is critical for achieving high regioselectivity. researchgate.netnih.gov

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product | Yield (%) | Ref. |

|---|

The introduction of an acyl or formyl group at the C3-position provides a valuable synthetic intermediate for further molecular elaboration. While classical Friedel-Crafts acylation is generally not effective on the electron-deficient indazole ring, alternative methods have been developed.

The Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction has been successfully applied to 5-nitro-1H-indazole, affording the corresponding 3-formyl derivative in high yield. chim.it However, for some substituted 2H-indazoles, the classical Vilsmeier-Haack conditions have been reported to be ineffective. thieme-connect.deresearchgate.net In such cases, alternative methods, such as a microwave-assisted, Selectfluor-mediated formylation using DMSO as the formylating agent, have been developed. thieme-connect.deresearchgate.net

Table 2: C3-Formylation of Nitro-substituted Indazoles

| Substrate | Reagents | Product | Yield (%) | Ref. |

|---|

Direct nitration at the C3-position of the indazole nucleus is a synthetically challenging transformation. The electron-withdrawing character of the pyrazole (B372694) moiety generally disfavors electrophilic substitution at this position. chim.it For 1-methyl-5-nitro-1H-indazole, the presence of the nitro group at C5 further deactivates the ring system. While radical C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO has been reported, this methodology is not broadly applicable to all indazole systems. chim.it The synthesis of 3,7-dinitro-1H-indazole has been achieved from 7-nitroindazole (B13768) through a process involving the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

The C3-chloro substituent in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5 position. libretexts.orgyoutube.comlibretexts.org This allows for the displacement of the chloride by a variety of nitrogen nucleophiles, providing a direct route to 3-aminoindazole derivatives. nih.govnih.gov The reaction typically proceeds by the addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. youtube.comlibretexts.org The presence of the nitro group in the para position relative to the leaving group is crucial for stabilizing this intermediate. libretexts.orglibretexts.org A study on the synthesis of various nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole highlights the reaction with amino acids to form the corresponding N-substituted derivatives. researchgate.net

Table 3: Representative C3-Amination of a 3-Chloroindazole Derivative

| Substrate | Nucleophile | Product | Ref. |

|---|

The C3-chloro atom of this compound serves as a key functional group for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex (hetero)aryl-substituted indazoles.

The Negishi coupling, which utilizes an organozinc reagent and a palladium or nickel catalyst, is a powerful method for this transformation. organic-chemistry.orgnih.gov This reaction has been successfully employed in the coupling of aryl chlorides with various organozinc reagents, even in the presence of sensitive functional groups like nitro groups. nih.govorganic-chemistry.orgrsc.org The use of robust catalysts, such as acenaphthoimidazolylidene palladium complexes, allows for these reactions to proceed under mild conditions with high efficiency. organic-chemistry.org Other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (using boronic acids), are also widely used for the arylation of halo-substituted heterocycles, including those with nitro substituents. nih.gov A regioselective C3-zincation of N1-protected indazoles followed by a Negishi coupling has also been reported as an effective strategy for introducing (hetero)aryl groups at the C3-position. chim.it

Table 4: Representative Cross-Coupling Reactions on Halogenated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aryl Chlorides | Alkylzinc reagents | Acenaphthoimidazolylidene palladium complexes | Aryl-Alkyl coupled products | organic-chemistry.org |

| Aryl Chlorides | Aryl- and alkylzinc reagents | Pd(P(t-Bu)3)2 | Biaryls and Alkyl-arenes | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 1 Methyl 5 Nitro 1h Indazole Precursors

Mechanistic Investigations of Indazole Ring Closure and Formation Pathways

The specific compound 3-chloro-1-methyl-5-nitro-1H-indazole is typically synthesized via N-alkylation of its precursor, 3-chloro-5-nitro-1H-indazole. nih.gov A common laboratory-scale synthesis involves reacting 3-chloro-5-nitroindazole with methyl iodide in the presence of a base like potassium hydroxide (B78521) in an acetone (B3395972) solvent. nih.gov The formation of the core indazole ring system of the precursors, however, can be achieved through several mechanistic pathways.

One of the most traditional methods for constructing the 1H-indazole skeleton is the diazotization of o-toluidines or related aniline (B41778) derivatives, followed by an intramolecular cyclization. chemicalbook.com For precursors of the title compound, this would involve starting with a suitably substituted 2-methyl-nitroaniline. The process begins with the formation of a diazonium salt from the aniline's amino group using a reagent like sodium nitrite (B80452) in an acidic medium. Subsequently, the diazonium group is attacked by the nucleophilic carbon of the adjacent methyl group (often requiring activation), leading to ring closure and formation of the indazole system. chemicalbook.com

Alternative pathways have been developed to access the indazole core. These include:

Reductive Cyclization: Starting from 2-nitrobenzaldehydes, a condensation reaction followed by reductive cyclization can yield the indazole ring. chemicalbook.com

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. nih.gov

Domino Reactions: Nucleophilic aromatic substitution (SNAr)-terminated domino reactions have been developed as a modern approach for preparing 1-aryl-1H-indazoles. nih.govmdpi.com

N-N Bond Formation: A less common but effective strategy involves the cyclization of 2-formyl dialkylanilines with hydroxylamine (B1172632). nih.gov The proposed mechanism involves the formation of an oxime, followed by an intramolecular electrophilic amination where the oxime nitrogen attacks the aromatic ring, ultimately forming the N-N bond of the pyrazole (B372694) ring after a series of steps. nih.gov

| Starting Material Type | Key Reagents/Conditions | Mechanism Type | Reference |

|---|---|---|---|

| o-Toluidine Derivatives | NaNO₂, Acetic Acid | Diazotization-Cyclization | chemicalbook.com |

| 2-Nitrobenzaldehyde Derivatives | Hydrazine, Base | Condensation-Reductive Cyclization | chemicalbook.com |

| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | Copper-Catalyzed Cyclization | nih.gov |

| 2-Formyl Dialkylanilines | NH₂OH·HCl, Heat | Oxime Formation/N-N Bond Formation | nih.gov |

Understanding Regioselectivity in Cycloaddition Reactions of Indazole Derivatives

Indazole derivatives, particularly those functionalized for further reactions, are valuable substrates in cycloaddition reactions. A key challenge in these transformations is controlling the regioselectivity—the specific orientation in which the reacting molecules combine. The 1,3-dipolar cycloaddition is a prominent example where this is critical.

The reaction of N-vinyl-nitroindazoles with nitrile imines (generated in situ) to form pyrazoline-functionalized indazoles serves as an excellent case study. nih.govmdpi.com In these [3+2] cycloadditions, the nitrile imine (the 1,3-dipole) can add across the vinyl group (the dipolarophile) in two different orientations. The observed regioselectivity, which dictates the final substitution pattern on the newly formed pyrazoline ring, is governed by a combination of steric hindrance and the electronic properties of the substituents on both reacting partners. mdpi.com

Similarly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to attach triazole units to the nitroindazole core. nih.govnih.gov The reaction between an indazole bearing an azide (B81097) functional group and a terminal alkyne typically yields the 1,4-disubstituted triazole regioisomer with high selectivity. However, thermal cycloadditions can sometimes lead to a mixture of both 1,4- and 1,5-disubstituted regioisomers, which may be difficult to separate. nih.gov

The underlying factors determining regioselectivity are often explained using quantum chemical calculations, such as Frontier Molecular Orbital (FMO) theory or Molecular Electron Density Theory (MEDT). mdpi.comrsc.org These theories analyze the energies and coefficients of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants to predict which orientation of approach is electronically favored. rsc.org

| Indazole Derivative | Reactant | Reaction Type | Observed Outcome | Reference |

|---|---|---|---|---|

| N-Vinyl-nitroindazoles | Nitrile Imines | 1,3-Dipolar Cycloaddition | Regioselective formation of nitroindazole-pyrazoline derivatives. nih.govmdpi.com | nih.govmdpi.com |

| N-Azidoethyl-nitroindazole | Terminal Alkynes | Cu(I)-Catalyzed Cycloaddition | Selective formation of 1,4-disubstituted triazole isomers. nih.gov | nih.gov |

| 3-Chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | Organic Azides | Thermal Cycloaddition | Formation of a mixture of 1,4- and 1,5-regioisomers. nih.gov | nih.gov |

Influence of Reaction Conditions (e.g., pH, Temperature, Solvent) on Chemical Reactivity and Pathway Selectivity

The outcome of chemical reactions involving this compound and its precursors is highly dependent on the chosen reaction conditions. Parameters such as solvent, temperature, and pH can significantly affect reaction rates, yields, and even the type of product formed.

The N-alkylation of 3-chloro-5-nitroindazole to form the title compound is a clear example. A successful synthesis uses potassium hydroxide as the base, acetone as the solvent, and a temperature of 298 K (25 °C). nih.gov The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction between the indazolide anion and methyl iodide. Different conditions, such as using tetrahydrofuran (B95107) (THF) as a solvent with potassium carbonate as the base, are also employed for similar alkylations. researchgate.net

Temperature is another critical variable. While some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers. In a study on the synthesis of hexahydroindazoles, it was found that yields increased as the temperature was raised to an optimal point of 110 °C. researchgate.net Beyond this temperature, yields began to decrease, likely due to the onset of side reactions and product decomposition. researchgate.net

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 70 | 70 |

| 2 | 80 | 75 |

| 3 | 90 | 82 |

| 4 | 100 | 88 |

| 5 | 110 | 95 |

| 6 | 120 | 85 |

The pH of the reaction medium can also dictate the reaction pathway. The reaction of nitroindazoles with formaldehyde (B43269) in aqueous hydrochloric acid (acidic pH) leads to the formation of (1H-indazol-1-yl)methanol derivatives. acs.org However, this reaction is reversible, and attempting to crystallize the product from hot water can cause it to revert to the starting materials. acs.org This indicates that the stability of the product and the position of the equilibrium are sensitive to both temperature and the aqueous acidic environment. The reaction proceeds differently under neutral conditions. acs.org

Exploration of Radical Mechanisms in Indazole Functionalization Reactions

While many transformations of indazoles proceed through ionic or pericyclic mechanisms, radical reactions have emerged as powerful tools for their functionalization. These methods often allow for C-H functionalization at positions that are otherwise difficult to access.

A notable example is the radical C3-nitration of 2H-indazoles, which has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxy) as a radical mediator. chim.it Quantum chemical calculations have supported a plausible radical-based mechanism for this transformation. chim.it The reactivity of nitro-heterocycles with free radicals can be significantly enhanced by UV irradiation, suggesting that photo-excited states play a key role in these radical-radical reactions. nih.gov

Modern synthetic methods have expanded the scope of radical reactions for indazoles:

Organophotoredox Catalysis: Blue LED irradiation in the presence of an acridinium-based photocatalyst enables the C3-amination of 2H-indazoles with various amines via an oxidative coupling process that proceeds through a radical mechanism. chim.it

Metal-Free Fluorination: The direct fluorination of 2H-indazoles has been accomplished using N-fluorobenzenesulfonimide (NFSI) in water. organic-chemistry.org Experimental evidence points towards a radical mechanistic pathway for this transformation. organic-chemistry.org

Decarboxylative Coupling: A radical-mediated cross-coupling between indazoles and alkyl radicals generated from the copper-catalyzed decarboxylation of diacyl peroxides provides a route to alkylated indazoles. organic-chemistry.org

| Reaction | Key Reagents/Conditions | Position Functionalized | Mechanism Type | Reference |

|---|---|---|---|---|

| Nitration | Fe(NO₃)₃, TEMPO, O₂ | C3 | Radical Nitration | chim.it |

| Amination | Acr⁺-MesClO₄, Blue LED | C3 | Organophotoredox-Catalyzed Radical Coupling | chim.it |

| Fluorination | NFSI, Water | C3 | Metal-Free Radical Fluorination | organic-chemistry.org |

| Alkylation | Diacyl Peroxides, Copper Catalyst | N1/N2 | Radical Decarboxylative Cross-Coupling | organic-chemistry.org |

Spectroscopic and Crystallographic Characterization of 3 Chloro 1 Methyl 5 Nitro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. For 3-chloro-1-methyl-5-nitro-1H-indazole, both ¹H and ¹³C NMR, along with advanced NMR methods, have provided invaluable insights into its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons within the molecule. While specific chemical shift values can vary slightly depending on the solvent and concentration, the expected proton signals for the aromatic region of the indazole ring and the methyl group can be predicted. The protons on the benzene (B151609) ring of the indazole system typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The methyl protons, attached to the nitrogen atom at position 1, are expected to resonate as a singlet in the upfield region.

For related indazole derivatives, ¹H NMR has been instrumental in confirming structural modifications. For instance, in the synthesis of new nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole, the appearance of new signals and changes in the aromatic proton patterns confirmed the successful derivatization at various positions. researchgate.net Similarly, for isoxazoline-6-nitro-1H-indazole derivatives, the ¹H NMR spectra revealed characteristic signals for the isoxazoline (B3343090) ring protons, confirming the cycloaddition reaction. tandfonline.com

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles and data from related structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| N-CH₃ | 3.8 - 4.2 | s |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the differentiation between isomers. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbons of the aromatic ring will appear in the downfield region, with the carbon bearing the nitro group being significantly deshielded. The carbon attached to the chlorine atom will also exhibit a downfield shift. The methyl carbon, being an sp³ hybridized carbon, will resonate in the upfield region of the spectrum.

In the study of various indazole derivatives, ¹³C NMR has been essential for unambiguous structure assignment, especially when dealing with isomeric products. researchgate.net For example, in the synthesis of isoxazoline-6-nitro-1H-indazole derivatives, the signals of the isoxazoline CH-carbon around 80 ppm confirmed the regioselectivity of the reaction. tandfonline.com

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on general principles and data from related structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | ~140-150 |

| C-Cl | ~130-140 |

| C-NO₂ | ~145-155 |

| Aromatic C | ~110-140 |

| N-CH₃ | ~35-45 |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. libretexts.org

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitro | N-O stretch (asymmetric) | 1500 - 1560 |

| Nitro | N-O stretch (symmetric) | 1300 - 1370 |

| Aromatic | C-H stretch | > 3000 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Alkyl | C-H stretch | 2850 - 2960 |

| Chloroalkane | C-Cl stretch | < 800 |

Mass Spectrometry in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 211.61 g/mol . guidechem.com The fragmentation pattern can provide valuable clues about the molecule's structure. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). miamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and fragment ions containing chlorine, with the M+2 peak being approximately one-third the intensity of the M peak.

In studies of related compounds, mass spectrometry has been crucial for confirming the identity of synthesized derivatives. For instance, in the analysis of impurities in drug synthesis, GC-MS has been used to identify positional isomers and other related substances. scielo.br Furthermore, advanced techniques like MALDI MS/MS have been employed to study the fragmentation patterns of nitro-containing peptides, which can provide insights into the fragmentation behavior of the nitro group in this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

A similar approach has been used to characterize derivatives such as 1-allyl-3-chloro-5-nitro-1H-indazole, where X-ray crystallography confirmed the molecular structure and revealed details about the orientation of the allyl and nitro groups relative to the indazole ring. researchgate.netnih.gov

Table 4: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

Analysis of Molecular Conformation and Planarity of the Indazole System

The structural integrity and conformation of the indazole ring system are fundamental to understanding the chemical behavior of this compound and its related derivatives. X-ray crystallography studies have provided precise data on the planarity and geometry of these molecules.

For the parent compound, This compound , the molecule's core, which consists of fused five- and six-membered rings, is found to be nearly perfectly planar. nih.govnih.gov The most significant deviation from this mean plane among the ring atoms is a mere 0.007 (2) Å. nih.govnih.gov The substituents attached to the indazole ring, specifically the chlorine atom and the nitro group, are also nearly coplanar with the ring system. nih.gov However, a slight deviation is observed, with one of the oxygen atoms of the nitro group showing the largest deviation from the mean plane at -0.070 (2) Å. nih.gov

Derivatives of this compound show variations in their conformation, largely influenced by the nature and size of the substituent at the N1 position. In the case of 3-chloro-1-ethyl-6-nitro-1H-indazole , the indazole ring system itself maintains its planarity with a root-mean-square deviation of 0.008 Å. iucr.org The nitro group is slightly twisted out of this plane, forming a dihedral angle of 2.8 (3)° with the ring system. iucr.org As expected, the ethyl group introduces a non-planar feature, with its terminal carbon atom deviating significantly from the indazole ring plane by 1.588 (3) Å. iucr.org

Similarly, for 1-allyl-3-chloro-5-nitro-1H-indazole , the nitro group is slightly out of the plane of the indazole ring, with a dihedral angle of 7.9 (3)° between them. researchgate.net The allyl substituent is substantially rotated out of the indazole ring's plane, highlighted by an N—N—C—C torsion angle of 104.28 (19)°. researchgate.net In another derivative, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole , the asymmetric unit contains two independent molecules which differ mainly in the orientation of their allyl substituents. imist.maresearchgate.net

The table below summarizes key conformational parameters for this compound and its derivatives based on crystallographic data.

| Compound | Key Conformational Feature | Value | Reference |

|---|---|---|---|

| This compound | Max. deviation from mean plane of indazole system | 0.007 (2) Å | nih.govnih.gov |

| This compound | Max. deviation of nitro group oxygen from mean plane | -0.070 (2) Å | nih.gov |

| 3-chloro-1-ethyl-6-nitro-1H-indazole | Dihedral angle between indazole ring and nitro group | 2.8 (3)° | iucr.org |

| 3-chloro-1-ethyl-6-nitro-1H-indazole | Deviation of terminal ethyl carbon from ring plane | 1.588 (3) Å | iucr.org |

| 1-allyl-3-chloro-5-nitro-1H-indazole | Dihedral angle between indazole system and nitro group | 7.9 (3)° | researchgate.net |

Investigation of Intermolecular Interactions in the Crystal Lattice (e.g., Cl···O Short Contacts, Hydrogen Bonding, π-π Stacking)

In the crystal structure of This compound , a notable absence of classical hydrogen bonds is observed. nih.govnih.gov Instead, the crystal packing is dominated by a significant short contact interaction between the chlorine atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule. nih.govnih.gov This Cl···O contact distance is 3.066 (2) Å, which is shorter than the sum of their respective van der Waals radii, indicating a strong interaction. nih.govnih.gov This specific interaction organizes two molecules into a centrosymmetric dimer, which is a key feature of its crystal assembly. nih.govnih.gov

The introduction of different substituents in derivatives leads to a more diverse range of intermolecular forces. For 3-chloro-1-ethyl-6-nitro-1H-indazole , the crystal packing is consolidated by a combination of weak C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.org The C—H⋯O interactions link molecules into zigzag chains that propagate along the nih.gov crystal direction. iucr.org Additionally, weak π–π stacking interactions are present, with centroid-to-centroid separations between the five- and six-membered rings of adjacent indazole systems measured at 3.6809 (10) Å and 3.7393 (11) Å. iucr.org

A similar pattern of interactions is seen in other derivatives. The crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves slipped π-stacking of the indazole units, complemented by weak C—H···O and C—H···Cl hydrogen bonds. imist.maresearchgate.netimist.ma In the crystal structure of 1-allyl-3-chloro-5-nitro-1H-indazole , molecules are linked by C—H⋯O hydrogen bonds, which form zigzag chains running along the b-axis direction. researchgate.net

The following table summarizes the primary intermolecular interactions identified in the crystal lattices of these indazole compounds.

| Compound | Interaction Type | Description / Key Distances | Reference |

|---|---|---|---|

| This compound | Cl···O Short Contact | Forms a centrosymmetric dimer; Distance: 3.066 (2) Å | nih.govnih.gov |

| This compound | Classical Hydrogen Bonding | Not observed | nih.govnih.gov |

| 3-chloro-1-ethyl-6-nitro-1H-indazole | C—H⋯O Hydrogen Bonding | Links molecules into zigzag chains along nih.gov | iucr.org |

| 3-chloro-1-ethyl-6-nitro-1H-indazole | π–π Stacking | Centroid-centroid distances: 3.6809 (10) Å and 3.7393 (11) Å | iucr.org |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | π–π Stacking | Slipped π-stacking of indazole units | imist.maresearchgate.net |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Hydrogen Bonding | Weak C—H···O and C—H···Cl interactions | imist.maresearchgate.net |

| 1-allyl-3-chloro-5-nitro-1H-indazole | C—H⋯O Hydrogen Bonding | Forms zigzag chains along the b-axis | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Chloro 1 Methyl 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of heterocyclic compounds like 3-chloro-1-methyl-5-nitro-1H-indazole. These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), electrostatic potential, and various reactivity descriptors.

DFT studies, often employing the B3LYP hybrid functional with a basis set like 6-311G(d,p), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For nitroindazole derivatives, the distribution of these orbitals is heavily influenced by the substituents on the indazole ring. jmaterenvironsci.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. jmaterenvironsci.com These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Global Nucleophilicity (N): Measures the electron-donating capability. jmaterenvironsci.com

Table 1: Representative Global Reactivity Descriptors for Nitroindazole Analogues

| Reactant | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| Alkyl Nitroindazole A1 | -4.773 | 3.238 | 3.51 |

| Alkyl Nitroindazole A2 | -4.687 | 3.165 | 3.46 |

This table is illustrative, based on data for similar alkyl nitroindazoles, and demonstrates the typical output of DFT calculations. Source: jmaterenvironsci.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Structural Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, particularly when it is part of a larger system like a protein-ligand complex, MD simulations provide critical insights into its dynamic behavior and structural stability in a biological environment. nih.govresearchgate.net

A typical MD simulation for a ligand like a 3-chloro-nitro-1H-indazole derivative involves placing the molecule, often in its best-docked pose, within a solvated simulation box under defined physiological conditions (temperature, pressure). nih.gov The simulation then calculates the trajectory of the system over a set period, which can range from nanoseconds to microseconds.

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand's and protein's backbone atoms from their initial positions over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å), indicates that the complex has reached equilibrium and remains stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions within the protein and ligand. High RMSF values in certain protein loops might indicate flexibility that is crucial for ligand binding and conformational changes.

For example, in studies of similar 3-chloro-6-nitro-1H-indazole derivatives complexed with enzymes like Leishmania trypanothione (B104310) reductase, MD simulations have shown that the ligand-protein complex remains in a stable equilibrium throughout the simulation, affirming the stability of the binding pose predicted by docking. nih.govresearchgate.net These simulations confirm that the compound can maintain its favorable interactions within the active site, which is a prerequisite for its biological activity.

In Silico Prediction of Molecular Interactions and Binding Affinities through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of compounds like this compound against various biological targets.

The process involves preparing the 3D structures of both the ligand and the receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding energy. The resulting docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity, with lower (more negative) values indicating stronger binding. jbcpm.com

Docking studies on related 3-chloro-6-nitro-1H-indazole derivatives against trypanothione reductase from Leishmania infantum have revealed key molecular interactions responsible for binding. nih.gov These interactions typically include:

Hydrophobic Interactions: Involving the aromatic indazole ring and nonpolar amino acid residues in the active site.

Hydrogen Bonds: Formed between the nitro group or indazole nitrogen atoms and polar amino acid residues.

Halogen Bonds: The chlorine atom at the C3 position can also participate in specific interactions.

The analysis of the docked poses provides a detailed 3D view of how this compound might interact with a target, guiding further structural optimization to enhance potency and selectivity. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Indazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Derivative 3c | MDM2-p53 | -359.20 | GLN72, HIS73 |

| Indazole Derivative 5a | PBR | -286.37 | LEU43, GLN109, ILE141 |

This table shows example data from docking studies of different indazole derivatives to illustrate the type of information obtained. Source: jocpr.com

Analysis of Electronic Effects of Substituents on the Indazole Ring System and its Reactivity

The reactivity of the indazole ring in this compound is significantly modulated by the electronic properties of its substituents: the chloro atom at C3, the methyl group at N1, and the nitro group at C5.

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Its presence at the C5 position deactivates the benzene (B151609) ring towards electrophilic substitution and increases the acidity of the N-H proton in the parent 1H-indazole. This electron withdrawal makes the entire ring system more electron-deficient, enhancing its susceptibility to nucleophilic attack. acs.org

Methyl Group (CH₃): The methyl group attached to the N1 nitrogen is an electron-donating group through a positive inductive effect (+I). This donation of electron density slightly counteracts the electron-withdrawing effects of the nitro and chloro groups. The N1-alkylation also prevents tautomerization between the 1H and 2H forms of the indazole ring, locking the molecule in a specific isomeric form. researchgate.net

Collectively, the strong electron-withdrawing nature of the nitro and chloro substituents makes the this compound ring system relatively electron-poor. This electronic profile is a key determinant of its chemical behavior, influencing its reaction pathways and biological interactions. acs.orgresearchgate.net

Quantum Chemical Calculations for Mechanistic Insights (e.g., C3-Nitration)

Quantum chemical calculations, including DFT methods, are invaluable for elucidating complex reaction mechanisms at the molecular level. While direct C3-nitration of this compound is not a typical reaction (as the C3 position is already substituted), these computational methods can provide profound insights into related transformations, such as the mechanism of nitration on an unsubstituted indazole ring.

For instance, studies on the radical C3-nitration of 2H-indazoles have utilized quantum chemical calculations to propose a plausible reaction mechanism. chim.it Such calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which helps predict the feasibility and rate of different reaction pathways.

In a hypothetical mechanistic study involving this compound, quantum chemical calculations could be used to:

Model the transition state of a nucleophilic aromatic substitution at the C3 position, where the chloride is displaced.

Calculate the energy barriers for different potential reactions, predicting the most likely outcome under specific conditions.

Analyze the charge distribution and orbital interactions during a reaction to understand why a particular regioselectivity is observed.

By providing a detailed, energetic picture of the reaction pathway, these calculations complement experimental findings and offer predictive power for designing new synthetic routes and understanding reactivity. chim.it

Medicinal Chemistry and Pharmacological Research Applications of the 3 Chloro 1 Methyl 5 Nitro 1h Indazole Scaffold

Strategic Utilization of the Indazole as a Privileged Scaffold in Rational Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. mdpi.com This concept is a cornerstone of rational drug design, as modifications to a privileged structure can generate diverse libraries of compounds, increasing the efficiency of discovering new, potent, and selective therapeutic agents. mdpi.com The indazole ring system is widely regarded as such a privileged scaffold. nih.govresearchgate.net

Indazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiplatelet properties. nih.gov The versatility of the indazole core allows it to serve as a foundational structure in the design of targeted therapies. For instance, different derivatives have been developed as selective 5-HT6 antagonists, which are relevant for treating cognitive disorders. nih.gov The ability of the indazole scaffold to be readily functionalized enables chemists to systematically alter its steric and electronic properties, thereby fine-tuning its interaction with specific biological receptors or enzymes. This strategic approach accelerates the drug development process, leveraging the inherent bioactivity of the core indazole structure to create novel drug candidates for a wide range of diseases. researchgate.netufrj.br

Role of 3-Chloro-1-methyl-5-nitro-1H-indazole as a Precursor for Novel Biologically Active Molecules

The compound this compound is a valuable precursor in organic synthesis due to its reactive sites. The chlorine atom at the 3-position is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This reactivity makes it an ideal starting material for generating libraries of novel compounds for biological screening.

One comprehensive study demonstrated the utility of 3-chloro-1-methyl-1H-indazole as a precursor for the synthesis of 27 new nitrogenous derivatives through several synthetic pathways. researchgate.net These routes included:

Reaction with amino acids: The parent compound was reacted with β-alanine, glycine, and alanine, followed by cyclization to yield new heterocyclic systems. researchgate.netresearchgate.net

Formation of chalcones: Reaction with acetamide followed by a Claisen-Schmidt condensation led to the formation of a chalcone intermediate, which was then cyclized to produce a pyridine derivative. researchgate.netresearchgate.net

Synthesis of acid hydrazides and subsequent heterocycles: The parent structure was used to create a carboxylic acid derivative, which was then converted to an ester and an acid hydrazide. researchgate.net This hydrazide served as a versatile intermediate for synthesizing a variety of five-membered heterocyclic rings. researchgate.net

The diverse range of molecules synthesized from this single precursor highlights its strategic importance in generating chemical diversity for drug discovery programs.

| Synthetic Route | Intermediate | Final Heterocyclic Derivatives |

|---|---|---|

| Reaction with Amino Acids (e.g., β-alanine, glycine) | Amino acid adducts | Cyclized products (e.g., containing oxazine rings) |

| Claisen-Schmidt Condensation | Chalcone | Amino Pyridine |

| Esterification and Hydrazinolysis | Acid Hydrazide | Pyrazole (B372694), Pyrazolone, Triazole, Thiazole, Oxazole (B20620) |

Design and Synthesis of Novel Indazole Derivatives for Targeted Pharmacological Research

The targeted design and synthesis of novel indazole derivatives from precursors like this compound are central to modern medicinal chemistry. Researchers modify the core scaffold to optimize interactions with specific biological targets, aiming to enhance efficacy and reduce off-target effects.

A notable example is the development of novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease for which new treatments are needed. In this research, scientists employed 1,3-dipolar cycloaddition reactions to combine the indazole scaffold with other cyclic structures. nih.gov To overcome challenges in separating the resulting isomers, a "click chemistry" approach—specifically, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—was utilized. nih.gov This method allowed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives in high yields (82-90%). nih.gov This work demonstrates how a specific indazole precursor can be rationally modified using advanced synthetic techniques to create compounds aimed at a particular disease target, in this case, the Leishmania parasite. nih.gov

Similarly, other research has focused on synthesizing new 5-nitroindazole (B105863) derivatives to explore their potential as trichomonacidal, antichagasic, and antineoplastic agents. researchgate.net By preparing a series of 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles, researchers were able to test these specifically designed molecules against Trichomonas vaginalis, Trypanosoma cruzi, and various cancer cell lines, identifying several compounds with noteworthy activity. researchgate.net

Exploration of Structure-Activity Relationships (SAR) within Indazole Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the pharmacological effects of these changes, medicinal chemists can identify the key structural features required for optimal potency and selectivity.

In the study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, SAR analysis provided valuable insights. nih.govtandfonline.com The inhibitory activity of the synthesized compounds was found to be dependent on both the specific Leishmania species and the nature of the heterocyclic ring attached to the indazole core. nih.gov For instance, against L. infantum, derivatives containing a triazole ring were generally more potent inhibitors than those containing an oxazoline (B21484) ring. nih.gov This suggests that the specific interactions afforded by the triazole moiety are more favorable for binding to the target enzyme in the parasite, which was identified as trypanothione (B104310) reductase (TryR). nih.gov

Further studies on 5-nitroindazolin-3-one derivatives against Trypanosoma cruzi revealed that the absence of a substituent at a particular position (R1) enhanced trypanocidal activity. mdpi.com Conversely, the presence of a hydroxyl group at the 3-position appeared to diminish the biological effect. mdpi.com Interestingly, the lipophilicity of these compounds did not seem to influence their activity, indicating that other factors, such as electronic properties or specific hydrogen bonding capabilities, are more critical for their mechanism of action. mdpi.com These SAR findings are essential for guiding the future design of more effective indazole-based therapeutic agents.

| Compound | Modification on Indazole Core | Biological Activity (IC₅₀ in µM) against L. infantum |

|---|---|---|

| 4 | Contains oxazoline ring | 14.89 |

| 5 | Contains oxazoline ring | 15.25 |

| 7 | Contains oxazoline ring | 12.33 |

| 10 | Contains 1,5-disubstituted triazole ring | 23.41 |

| 11 | Contains 1,4-disubstituted triazole ring | 11.23 |

| 12 | Contains 1,4-disubstituted triazole ring | 22.56 |

| 13 | Contains 1,4-disubstituted triazole ring | 15.21 |

Mechanistic Research on Biological Interactions of 3 Chloro 1 Methyl 5 Nitro 1h Indazole Derivatives in Vitro Studies

Investigation of Molecular Target Binding Mechanisms of Indazole Derivatives

The biological activity of indazole derivatives, including those related to 3-chloro-1-methyl-5-nitro-1H-indazole, is intrinsically linked to their ability to bind with specific molecular targets. The core indazole scaffold, a bicyclic aromatic heterocycle, serves as a versatile framework for interacting with the binding sites of various proteins. nih.gov The planarity of the indazole system is a key structural feature, with crystallographic studies of this compound confirming that the fused five- and six-membered rings are essentially planar. nih.govnih.gov This flat structure facilitates insertion into hydrophobic pockets and stacking interactions within enzyme active sites or receptor binding domains.

Role of Specific Substituents (e.g., Nitro Group Bioreduction) in Modulating Biological Pathways and Effects

Substituents on the indazole ring are fundamental in modulating the biological effects of these compounds. The nitro group (–NO₂) is particularly significant due to its strong electron-withdrawing properties and its susceptibility to metabolic reduction. svedbergopen.comnih.gov The electron-withdrawing nature of the nitro group can influence the electronic distribution across the entire molecule, affecting its stability, solubility, and receptor binding affinity. svedbergopen.com

A critical mechanism for the bioactivity of many nitroaromatic compounds is their bioreduction. svedbergopen.comresearchgate.net This process is often a prerequisite for their therapeutic or toxic effects. svedbergopen.com In biological systems, nitroreductase enzymes can catalyze the reduction of the nitro group to form reactive intermediates, such as nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) species. nih.govrug.nl These enzymes, which include flavoenzymes like NADPH: P450 oxidoreductase, can transfer electrons to the nitro group, initiating a cascade that can lead to the formation of reactive nitrogen species or reactive oxygen species (ROS). svedbergopen.comnih.gov This reduction dramatically alters the chemical properties of the molecule, as the terminal amino group (–NH₂) is strongly electron-donating, in stark contrast to the electron-withdrawing nitro group. nih.gov This metabolic transformation can "unmask" the active form of the drug, allowing it to interact with its ultimate cellular target. This process suggests that compounds like this compound may function as prodrugs, requiring enzymatic activation to exert their full biological effects. svedbergopen.comresearchgate.net

The specific positioning of substituents also dictates activity. Structure-activity relationship (SAR) analyses of various indazole series have shown that substituents at different positions on the indazole scaffold play crucial roles in determining potency and selectivity against biological targets like the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Trypanothione (B104310) Reductase)

Indazole derivatives are well-documented as inhibitors of various enzymes, a primary mechanism through which they exert their biological effects. nih.gov A prominent example is the inhibition of trypanothione reductase (TryR), an enzyme essential for the survival of trypanosomatid parasites like Leishmania. nih.govresearchgate.net

Derivatives of 3-chloro-6-nitro-1H-indazole have been specifically studied for their potential as antileishmanial agents by targeting TryR. nih.govresearchgate.net Molecular modeling and in vitro assays confirm that these compounds act as inhibitors of this enzyme. nih.gov Molecular dynamics simulations of the enzyme-inhibitor complex show high stability, indicating a strong and persistent binding interaction. researchgate.net The inhibitory mechanism involves the indazole derivative occupying the active site of TryR, preventing the binding of its natural substrate, trypanothione. This disruption of the parasite's primary defense system against oxidative stress leads to its death. nih.govresearchgate.net

The inhibitory potency of these derivatives is highly dependent on the nature of the side chains attached to the indazole core. For example, derivatives containing a triazole ring have demonstrated greater inhibitory efficacy against Leishmania than those with oxazoline (B21484) or oxazole (B20620) moieties. nih.gov

Table 1: In Vitro Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives This table summarizes the inhibitory activity of selected derivatives against different Leishmania species. Note that the core structure is the 6-nitro isomer.

| Compound | Leishmania Species | Activity Level | Source |

| Derivative 13 | L. major | Promising growth inhibitor | nih.govresearchgate.net |

| Derivative 11 | L. tropica | Active | nih.gov |

| Derivative 13 | L. tropica | Active | nih.gov |

| Derivatives 4, 5, 7, 10-13 | L. infantum | Strong to moderate activity | nih.gov |

Beyond parasitic enzymes, the indazole scaffold is found in numerous compounds designed as kinase inhibitors for cancer therapy. nih.gov For example, certain indazole derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2), which are involved in cell proliferation and survival. nih.gov This suggests that this compound and its analogues could potentially be investigated for activity against a range of protein kinases.

Modulation of Cellular Processes and Molecular Mechanisms by Indazole Derivatives

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulates various cellular processes. The specific outcomes depend on the target enzyme or receptor and the cellular context.

In the context of antiparasitic activity, the inhibition of essential enzymes like trypanothione reductase directly impacts the parasite's viability. The disruption of redox homeostasis in Leishmania leads to an accumulation of damaging reactive oxygen species, ultimately causing cell death. nih.govresearchgate.net In vitro studies have confirmed that various 3-chloro-6-nitro-1H-indazole derivatives can inhibit the growth of Leishmania promastigotes, with the level of activity varying between different parasite species. nih.gov Similarly, other 5-nitroindazole (B105863) derivatives have demonstrated significant activity against Trypanosoma cruzi epimastigotes, the causative agent of Chagas disease, by inhibiting parasite growth. researchgate.net

In addition to antiparasitic effects, indazole derivatives are known to possess a broad spectrum of biological properties, including antineoplastic, anti-inflammatory, and antimicrobial activities. researchgate.net For instance, certain 5-nitroindazole derivatives have exhibited moderate antineoplastic activity against human tumor cell lines, such as colon adenocarcinoma (HT-29) and renal cell adenocarcinoma (TK-10). researchgate.net The underlying mechanism for such activity is often linked to the inhibition of protein kinases involved in cancer cell signaling pathways or the induction of apoptosis. nih.gov The bioreduction of the nitro group can also contribute to cytotoxicity in tumor cells, which often have a hypoxic environment conducive to the activity of nitroreductase enzymes. svedbergopen.comnih.gov

The versatility of the indazole scaffold allows for the development of derivatives that can selectively modulate specific cellular pathways, making them valuable tools for mechanistic research and as starting points for drug discovery. nih.govresearchgate.net

Future Research Directions and Emerging Trends in 3 Chloro 1 Methyl 5 Nitro 1h Indazole Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Indazole Architectures

The synthesis of indazole derivatives has evolved significantly, moving towards more efficient, selective, and environmentally friendly methods. benthamscience.com Future efforts will likely focus on creating complex, multi-functionalized indazole structures that are difficult to access through traditional means.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been instrumental in synthesizing a variety of substituted indazoles. austinpublishinggroup.com Future work will likely expand the repertoire of metal catalysts (e.g., Rhodium, Copper, Silver) to achieve novel transformations. nih.govresearchgate.net For instance, Rh(III)-catalyzed C–H activation and annulation sequences are emerging as powerful tools for the one-step construction of functionalized indazoles from simpler precursors. researchgate.net Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones offers a milder alternative to some existing methods. nih.gov These advanced catalytic systems allow for the introduction of diverse functional groups and the construction of intricate polycyclic systems containing the indazole core.

Green Chemistry and Novel Approaches: There is a growing emphasis on developing sustainable synthetic protocols. ingentaconnect.com This includes metal-free reactions, the use of photocatalysts, and multicomponent reactions that improve atom economy. benthamscience.comacs.org For example, a metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple and air-insensitive route to indazoles. organic-chemistry.org Photocatalytic methods are also gaining traction for direct functionalization, such as the C3-amidation of 2H-indazoles, which avoids the need for transition metals. acs.org The development of cascade reactions, where multiple bonds are formed in a single operation, represents another frontier, enabling the rapid assembly of complex molecules like 2,3-dihydro-1H-indazole scaffolds. researchgate.net

A study by Sajida Munadi Th.Al-Suraify et al. demonstrated the versatility of 3-chloro-1-methyl-1H-indazole as a starting material for a variety of nitrogenous derivatives through multiple synthetic routes, including reactions with amino acids, Claisen-Schmidt condensation to form chalcones, and the synthesis of various five-membered heterocyclic rings from an acid hydrazide intermediate. researchgate.net

| Synthetic Strategy | Catalyst/Conditions | Outcome | Reference |

| C-H Activation/Annulation | Rh(III) Catalysis | One-step construction of functionalized indazoles | researchgate.net |

| Intramolecular Cyclization | Cu(OAc)₂·H₂O | Synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones | nih.gov |

| Metal-Free Cyclization | N/A (hydroxylamine derivatives) | Mild and air-insensitive route to indazoles from 2-aminophenones | organic-chemistry.org |

| Photocatalysis | 4CzIPN (organic photocatalyst) | Direct C3-amidation of 2H-indazoles without transition metals | acs.org |

| 1,3-Dipolar Cycloaddition | Cu(I) Catalysis (Click Chemistry) | Regioselective synthesis of 1,2,3-triazolyl-6-nitro-1H-indazole derivatives | nih.gov |

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding experimental work. For indazole derivatives, computational methods are crucial for lead optimization and understanding structure-activity relationships (SAR).

Structure-Based and Knowledge-Based Design: In silico techniques like molecular docking and fragment-based design are increasingly used to identify and optimize indazole derivatives as inhibitors for specific biological targets. researchgate.netresearchgate.net By modeling the interaction between a ligand and a protein's binding site, researchers can rationally design compounds with improved potency and selectivity. researchgate.net For example, computational modeling was used to understand how different substituents on the indazole scaffold could confer subtype selectivity for Aurora kinase inhibitors. researchgate.net Similarly, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

Molecular Dynamics and DFT: Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide deeper insights into the behavior and properties of these molecules. researchgate.netresearchgate.net MD simulations can assess the stability of a ligand within a protein's active site over time, while DFT calculations can predict electronic properties, reactivity, and spectroscopic data. researchgate.netresearchgate.net These methods have been applied to study the binding affinities of 1H-indazole analogs to the COX-2 enzyme and to investigate the corrosion inhibition properties of indazole derivatives on steel surfaces, correlating electronic properties with experimental efficiency. researchgate.netresearchgate.net In one study, DFT calculations were proposed to further investigate interactions within newly synthesized antileishmanial 3-chloro-6-nitro-1H-indazole derivatives that could influence their biological activity. nih.gov

| Computational Method | Application in Indazole Research | Key Findings/Goals | Reference |

| Molecular Docking | Design of kinase inhibitors; Antileishmanial agents | Identifying key binding interactions and predicting binding affinity. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Evaluation of anti-inflammatory agents | Assessing the stability of indazole derivatives in enzyme active sites. | researchgate.net |

| DFT Calculations | Corrosion inhibition studies; Antileishmanial drug design | Correlating electronic structure with inhibitory efficiency; Investigating intramolecular interactions. | nih.govresearchgate.net |

| In Silico Fragment-Based Design | Discovery of Aurora kinase inhibitors | Identifying novel indazole derivatives as potent and selective inhibitors. | researchgate.net |

Exploration of New Biological Targets and Mechanisms of Action for Indazole Derivatives

While indazoles are known for a broad spectrum of activities, including anti-cancer and anti-inflammatory effects, future research will focus on identifying novel biological targets and elucidating their mechanisms of action. benthamscience.comnih.govnih.gov The structural diversity achievable from precursors like 3-chloro-1-methyl-5-nitro-1H-indazole is key to this exploration.

Targeting Drug Resistance and Novel Pathways: A major challenge in cancer therapy is acquired drug resistance. nih.govnih.gov Research is being directed towards developing indazole derivatives that can overcome this, for example, by targeting gatekeeper mutations in kinases like FGFR4. nih.gov A series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, identifying a potential preclinical candidate for hepatocellular carcinoma. nih.gov Beyond kinases, indazoles are being investigated as inhibitors of other important enzyme families. Nitroindazoles, for instance, are known inhibitors of nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases and other conditions. wikipedia.orgdrugbank.comdrugbank.comnih.gov

Expanding Therapeutic Areas: The pharmacological potential of indazoles extends beyond cancer and inflammation. nih.gov Derivatives have been identified with promising activity against various pathogens, including Leishmania species, Trypanosoma cruzi, and tuberculosis. nih.govnewtbdrugs.org A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents, particularly against L. infantum. nih.gov Another project has identified indazole derivatives with excellent in vitro and in vivo activities against tuberculosis, with mechanism of action studies currently underway. newtbdrugs.org Further exploration into these and other infectious diseases, as well as neurological disorders, represents a significant avenue for future research. researchgate.net

| Biological Target/Activity | Compound Class | Therapeutic Area | Reference |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | 1H-indazole derivatives | Cancer (Hepatocellular Carcinoma) | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | Nitroindazole derivatives | Neurological Disorders, Drug Abuse | wikipedia.orgnih.gov |

| Aurora Kinases | Indazole derivatives | Cancer | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Indazole-based inhibitors | Cancer (Non-small cell lung cancer) | nih.gov |

| Leishmania parasite | 3-chloro-6-nitro-1H-indazole derivatives | Leishmaniasis | nih.gov |

| Mycobacterium tuberculosis | Indazole derivatives | Tuberculosis | newtbdrugs.org |

Integration of Interdisciplinary Approaches in Indazole Research, including Materials Science

The unique properties of the indazole ring system are not limited to biological applications. The fusion of indazole chemistry with other disciplines, particularly materials science, is an emerging trend that opens up new avenues for innovation.

Optoelectronic Materials: The 10 π-electron aromatic system of indazole gives rise to interesting photophysical properties. ingentaconnect.comresearchgate.net This makes indazole derivatives potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Future research will likely focus on synthesizing indazole-containing polymers and small molecules and tuning their electronic properties through targeted functionalization to enhance their performance in such applications. researchgate.net

Corrosion Inhibition: Indazole derivatives have demonstrated efficacy as corrosion inhibitors for metals like steel in acidic environments. researchgate.net The nitrogen atoms in the heterocyclic ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. Computational studies have supported experimental findings, showing a correlation between the molecular structure of indazole derivatives and their inhibition efficiency. researchgate.net Future work could involve designing and synthesizing novel indazole-based inhibitors with enhanced performance and exploring their application in various industrial settings.

This interdisciplinary approach, combining synthetic chemistry, computational modeling, and materials testing, will be crucial for unlocking the full potential of the indazole scaffold in non-pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-1-methyl-5-nitro-1H-indazole, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. Key steps include:

Converting 2-chloro-5-nitrobenzoic acid to its acid chloride using SOCl₂.

Friedel-Crafts acylation with 1,2-dichlorobenzene in the presence of AlCl₃.

Cyclization with hydrazine hydrate in DMF under reflux to form the indazole core.

Methylation using alkylating agents (e.g., methyl iodide) to introduce the 1-methyl group.

Critical Considerations :

- Solvent purity (DMF must be anhydrous to avoid side reactions).

- Temperature control during cyclization to prevent decomposition.

- Recrystallization from DMF to remove isomeric impurities (yields ~23% after purification) .